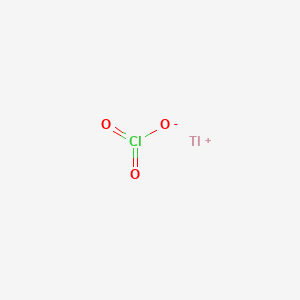
Thallium chlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
Thallium chlorate is an oxidizing agent, which means it can facilitate oxidation reactions in various chemical processes. Its reactivity is particularly important in the synthesis of other thallium compounds and in certain industrial applications.
Key Properties:
- Chemical Formula: TlClO₃
- Appearance: White crystalline solid
- Solubility: Soluble in water
Applications in Chemical Synthesis
This compound can be utilized as an oxidizing agent in organic synthesis. It may be involved in reactions that require a strong oxidizer, contributing to the formation of various organic compounds.
Case Study: Organic Synthesis
In a study examining the use of this compound in organic reactions, it was found that it can effectively oxidize alcohols to aldehydes and ketones under controlled conditions, showcasing its utility in synthetic organic chemistry.
Environmental Applications
This compound's properties as an oxidizing agent also lend themselves to potential applications in environmental remediation. Its ability to react with various contaminants can be harnessed for the treatment of wastewater.
Case Study: Wastewater Treatment
Research indicates that this compound can be employed to oxidize organic pollutants in wastewater, thus improving water quality. The effectiveness of TlClO₃ in degrading specific contaminants was evaluated through laboratory experiments, demonstrating significant reductions in pollutant concentrations.
Toxicological Considerations
Despite its applications, this compound poses significant toxicity risks. Thallium compounds are known for their high toxicity to humans and wildlife, necessitating careful handling and regulation.
Toxicity Overview:
- Thallium exposure can lead to severe health issues, including neurological damage and organ failure.
- Regulatory bodies classify thallium compounds as hazardous materials due to their potential for acute and chronic toxicity.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Oxidizing agent for organic reactions | Effective in oxidizing alcohols to carbonyls |
| Environmental Remediation | Treatment of wastewater contaminants | Significant reduction of organic pollutants observed |
| Toxicological Research | Understanding health impacts of thallium exposure | High toxicity levels necessitate regulatory oversight |
Eigenschaften
CAS-Nummer |
13453-30-0 |
|---|---|
Molekularformel |
ClO3Tl |
Molekulargewicht |
287.83 g/mol |
IUPAC-Name |
thallium(1+);chlorate |
InChI |
InChI=1S/ClHO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
AQRGFODVOAQQPI-UHFFFAOYSA-M |
SMILES |
[O-]Cl(=O)=O.[Tl+] |
Kanonische SMILES |
[O-]Cl(=O)=O.[Tl+] |
Key on ui other cas no. |
13453-30-0 |
Physikalische Beschreibung |
Thallium chlorate appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















